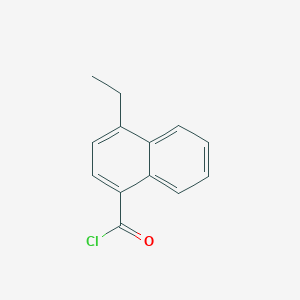

1-Naphthalenecarbonyl chloride, 4-ethyl-

Übersicht

Beschreibung

1-Naphthalenecarbonyl chloride, 4-ethyl- is an organic compound with the molecular formula C13H11ClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carbonyl chloride functional group attached to the 1-position of the naphthalene ring and an ethyl group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Naphthalenecarbonyl chloride, 4-ethyl- can be synthesized through the chlorination of 4-ethylnaphthalene-1-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 1-Naphthalenecarbonyl chloride, 4-ethyl- follows similar principles but on a larger scale. The process involves the continuous feeding of 4-ethylnaphthalene-1-carboxylic acid and the chlorinating agent into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthalenecarbonyl chloride, 4-ethyl- undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: The compound can hydrolyze in the presence of water to form 4-ethylnaphthalene-1-carboxylic acid and hydrochloric acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

Oxalyl Chloride (COCl)2: Another chlorinating agent used in the synthesis of acyl chlorides.

Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of carbonyl compounds.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

4-Ethylnaphthalene-1-carboxylic Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

1-Naphthalenecarbonyl chloride, 4-ethyl- serves as a versatile building block in organic synthesis. Its reactivity as an acyl chloride allows it to participate in several important reactions:

- Acylation Reactions : This compound can be used to acylate amines and alcohols, leading to the formation of naphthoyl derivatives. Such reactions are critical in synthesizing complex organic molecules and pharmaceuticals.

- Formation of Indoles : It has been employed in the preparation of substituted indoles, which are vital components in many natural products and pharmaceuticals. For instance, the reaction with indoles can yield derivatives that exhibit biological activity .

Pharmaceutical Applications

The compound has been investigated for its potential pharmacological properties:

- Cannabinoid Receptor Modulators : Research indicates that derivatives of naphthoyl compounds can selectively interact with cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and anti-inflammatory therapies .

- Anticancer Activity : Studies have shown that naphthoyl derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from 1-naphthalenecarbonyl chloride have been tested for their ability to inhibit the proliferation of human cancer cells .

Material Science

In material science, 1-naphthalenecarbonyl chloride, 4-ethyl- is utilized in the development of advanced materials:

- Fluorescent Dyes : The compound is used as a precursor for synthesizing fluorescent dyes that have applications in imaging and diagnostics .

- Polymer Chemistry : It can serve as a monomer or cross-linking agent in polymer synthesis, enhancing the properties of polymers used in coatings and adhesives .

Case Study 1: Synthesis of Naphthoyl Derivatives

In a study focusing on the synthesis of naphthoyl derivatives, 1-naphthalenecarbonyl chloride was reacted with various amines to produce substituted naphthoyl compounds. The resulting products were evaluated for their biological activity against cancer cell lines, demonstrating significant cytotoxicity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Naphthoyl derivative A | MCF-7 | <10 |

| Naphthoyl derivative B | HCC827 | <15 |

Case Study 2: Development of Fluorescent Probes

Another research effort involved using 1-naphthalenecarbonyl chloride as a derivatization reagent for short-chain alcohols to create fluorescent probes. These probes were successfully applied in high-performance liquid chromatography (HPLC) for detecting mycotoxins such as T-2 and HT-2 toxins.

| Application | Methodology | Outcome |

|---|---|---|

| Mycotoxin Detection | HPLC with fluorescence detection | High sensitivity achieved |

Wirkmechanismus

The mechanism of action of 1-Naphthalenecarbonyl chloride, 4-ethyl- involves its reactivity as an acyl chloride. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom electrophilic and susceptible to attack by nucleophiles. The resulting products depend on the nature of the nucleophile and the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

1-Naphthalenecarbonyl chloride, 4-ethyl- can be compared with other acyl chlorides derived from naphthalene:

1-Naphthalenecarbonyl chloride: Lacks the ethyl group at the 4-position, making it less sterically hindered and potentially more reactive.

2-Naphthalenecarbonyl chloride: Has the carbonyl chloride group at the 2-position, leading to different reactivity and steric effects.

4-Methylnaphthalene-1-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

These comparisons highlight the unique structural features of 1-Naphthalenecarbonyl chloride, 4-ethyl- and its specific reactivity and applications in various fields.

Biologische Aktivität

1-Naphthalenecarbonyl chloride, 4-ethyl- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological effects, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

1-Naphthalenecarbonyl chloride, 4-ethyl- has the following chemical structure:

- Molecular Formula : C12H11ClO

- Molecular Weight : 220.67 g/mol

The compound features a naphthalene ring substituted with a carbonyl chloride group and an ethyl group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of 1-Naphthalenecarbonyl chloride, 4-ethyl- typically involves the acylation of 4-ethyl-naphthalene with thionyl chloride or oxalyl chloride. The reaction conditions are optimized for yield and purity, often requiring inert atmospheres to prevent hydrolysis.

Antimicrobial Properties

Research indicates that derivatives of naphthalene compounds exhibit significant antimicrobial activity. In particular, 1-naphthalenecarbonyl chloride derivatives have been tested against various bacterial strains, demonstrating inhibition of growth. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

The anticancer potential of naphthalene derivatives has been a focal point in recent studies. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro.

Case Study : A study examined the effects of various concentrations of 1-naphthalenecarbonyl chloride on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

1-Naphthalenecarbonyl chloride acts primarily as an electrophilic agent. The carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or activation depending on the target molecule.

Interaction with Proteins

The acylation process modifies amino acid residues within proteins, impacting their function. For example, acylation of cysteine residues can lead to enzyme inhibition through conformational changes.

Metabolic Pathways

Upon administration, this compound undergoes hydrolysis to form naphthoic acid and hydrochloric acid. Enzymes such as esterases play a crucial role in this metabolic pathway, influencing the compound's biological activity and stability.

Applications in Research

1-Naphthalenecarbonyl chloride is utilized in various scientific domains:

- Pharmaceutical Development : As a building block for synthesizing novel therapeutic agents.

- Biochemical Assays : Employed as a derivatization reagent to enhance detection methods for biological molecules.

- Material Science : Investigated for its potential use in developing advanced materials due to its unique structural properties.

Eigenschaften

IUPAC Name |

4-ethylnaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGJOARSKPSTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10709193 | |

| Record name | 4-Ethylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824430-39-9 | |

| Record name | 4-Ethylnaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.